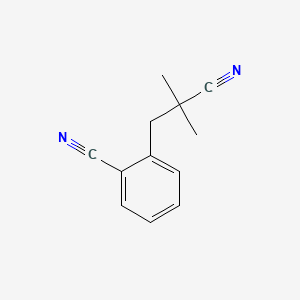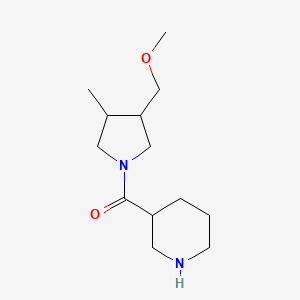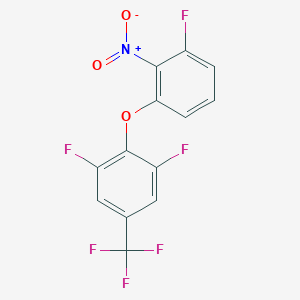
1,3-Difluoro-2-(3-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Difluoro-2-(3-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene is a complex organic compound that contains multiple fluorine atoms, a nitro group, and a trifluoromethyl group. Compounds with such structures are often of interest in various fields of chemistry and materials science due to their unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Difluoro-2-(3-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene typically involves multiple steps, including:
Halogenation: Introduction of fluorine atoms into the benzene ring.
Nitration: Addition of a nitro group to the aromatic ring.
Etherification: Formation of the phenoxy linkage.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Difluoro-2-(3-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of the nitro group to an amine.
Substitution: Replacement of fluorine atoms with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution Reagents: Such as nucleophiles like hydroxide ions or amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.
Aplicaciones Científicas De Investigación
1,3-Difluoro-2-(3-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene may have applications in various fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use in biochemical assays or as a probe for studying biological systems.
Medicine: Investigation of its pharmacological properties and potential therapeutic uses.
Industry: Use in the development of advanced materials with specific properties.
Mecanismo De Acción
The mechanism by which 1,3-Difluoro-2-(3-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene exerts its effects would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes: Inhibiting or activating enzymatic activity.
Interaction with Receptors: Modulating receptor function.
Pathway Modulation: Affecting signaling pathways within cells.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Difluoro-2-nitrobenzene: Lacks the phenoxy and trifluoromethyl groups.
2-(3-Fluoro-2-nitrophenoxy)benzene: Lacks the difluoro and trifluoromethyl groups.
5-(Trifluoromethyl)-2-nitrophenol: Lacks the difluoro and phenoxy groups.
Uniqueness
1,3-Difluoro-2-(3-fluoro-2-nitro-phenoxy)-5-(trifluoromethyl)benzene is unique due to the combination of multiple fluorine atoms, a nitro group, and a trifluoromethyl group, which may confer distinct chemical and physical properties.
Propiedades
Fórmula molecular |
C13H5F6NO3 |
|---|---|
Peso molecular |
337.17 g/mol |
Nombre IUPAC |
1,3-difluoro-2-(3-fluoro-2-nitrophenoxy)-5-(trifluoromethyl)benzene |
InChI |
InChI=1S/C13H5F6NO3/c14-7-2-1-3-10(11(7)20(21)22)23-12-8(15)4-6(5-9(12)16)13(17,18)19/h1-5H |
Clave InChI |
JXBAGUVRZOOYEB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C(=C1)F)[N+](=O)[O-])OC2=C(C=C(C=C2F)C(F)(F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-isobutylhexahydro-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B13427428.png)
![(1R,2R,3S,5S)-3-Hydroxy-8-azabicyclo[3.2.1]octane-2-carboxylic acid](/img/structure/B13427429.png)

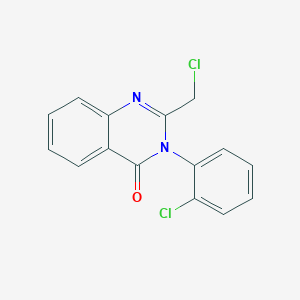
![(Z)-2-(3-chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)-N'-hydroxyacetimidamide](/img/structure/B13427460.png)
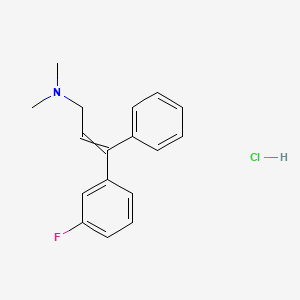
![(6aR,9S)-9-Ethoxy-6,6,9-trimethyl-3-pentyl-6a,7,8,9-tetrahydro-1H-benzo[c]chromene-1,4(6H)-dione](/img/structure/B13427465.png)

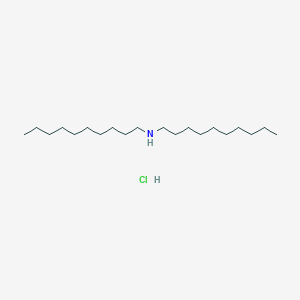
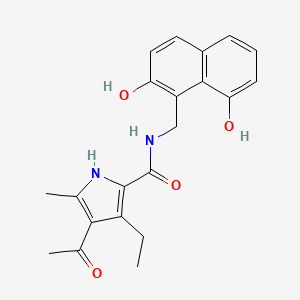
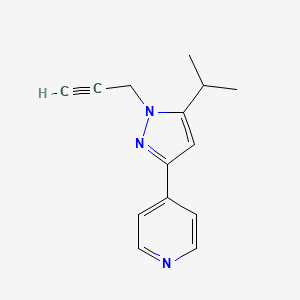
![tert-butyl N-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethylcarbamothioylamino]ethyl]carbamate](/img/structure/B13427495.png)
